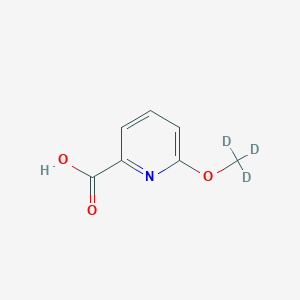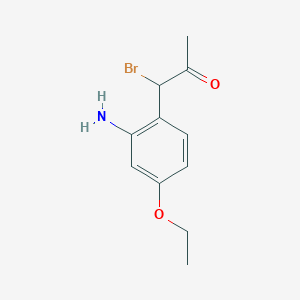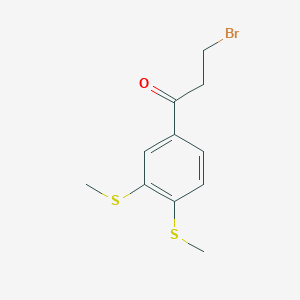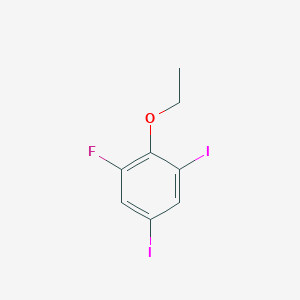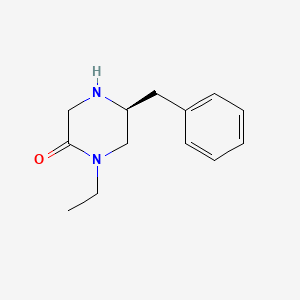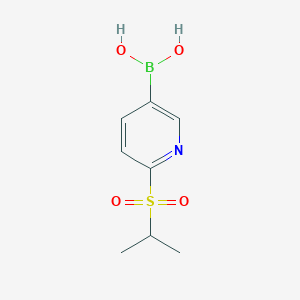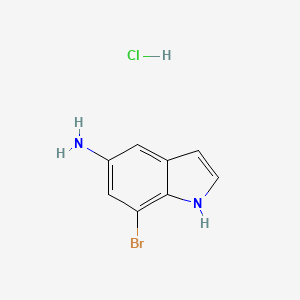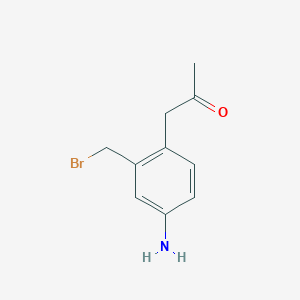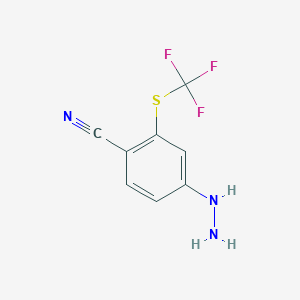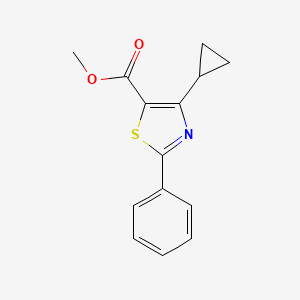
1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, an ethyl group, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one typically involves the chlorination of 1-(4-ethyl-3-methoxyphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, forming alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the methoxy and ethyl groups can influence the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 1-Chloro-1-(4-methoxyphenyl)propan-2-one
- 1-Chloro-1-(4-ethylphenyl)propan-2-one
- 1-Chloro-1-(3-methoxyphenyl)propan-2-one
Comparison: 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one is unique due to the presence of both ethyl and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
1-chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-4-9-5-6-10(7-11(9)15-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
Clave InChI |
PERZDJLGMWWCDM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C(C(=O)C)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


